6-Sulfatoxymelatonin

Analytical Chemistry Biomarker Validation Circadian Rhythm

Why settle for variable plasma melatonin when 6-Sulfatoxymelatonin (aMT6s) delivers an integrated, non-invasive measure of total melatonin output with only 12.2% within-subject variation? This validated urinary biomarker outperforms parent melatonin in large-scale circadian studies. With a proven LC-MS/MS LOQ of 0.2 nmol/L and strong correlation to plasma AUC (r=0.94), aMT6s is the only feasible choice for robust pineal function assessment. Choose ≥98% purity for your clinical or research application. Request a quote now.

Molecular Formula C13H16N2O6S
Molecular Weight 328.34 g/mol
CAS No. 2208-40-4
Cat. No. B1220468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sulfatoxymelatonin
CAS2208-40-4
Synonyms6-hydroxymelatonin sulfate ester
6-hydroxymelatoninsulfate
6-sulfatoxymelatonin
6-sulfatoxymelatonin, monosodium salt
6-sulphatoxy melatonin
6-sulphatoxymelatonin
Molecular FormulaC13H16N2O6S
Molecular Weight328.34 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O
InChIInChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19)
InChIKeyQQEILXDLZRLTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Sulfatoxymelatonin (CAS 2208-40-4): The Primary Urinary Metabolite for Quantifying Systemic Melatonin Production


6-Sulfatoxymelatonin (aMT6s), a sulfated conjugate of 6-hydroxymelatonin, serves as the principal urinary metabolite of the pineal hormone melatonin [1]. Unlike parent melatonin which exhibits a short plasma half-life and pulsatile secretion, aMT6s is excreted in urine in a manner that quantitatively reflects total nocturnal melatonin production [2]. Its measurement in first morning void urine, corrected for creatinine, is recognized as the most practical and reliable method for assessing pineal function in both clinical and research settings [3].

Why 6-Sulfatoxymelatonin Cannot Be Substituted by Melatonin or 6-Hydroxymelatonin for Accurate Pineal Function Assessment


Direct measurement of melatonin in plasma or saliva is confounded by its short half-life (approximately 30-60 minutes), episodic secretion pattern, and invasive sampling requirements, leading to high intra-individual variability [1]. Conversely, 6-sulfatoxymelatonin provides an integrated, non-invasive measure of cumulative melatonin production over a defined collection period, exhibiting significantly lower within-subject biological variation (12.2% in 24-h urine) [2]. Furthermore, while 6-hydroxymelatonin is a precursor metabolite, its measurement via older GC-MS methods lacks the stability and correlation (r=0.94) demonstrated for aMT6s relative to plasma melatonin AUC [3]. Generic substitution of aMT6s with parent melatonin or alternative metabolites therefore introduces substantial measurement error and fails to provide a validated, stable biomarker for circadian rhythm assessment.

Quantitative Differentiation of 6-Sulfatoxymelatonin (CAS 2208-40-4) from Analytical and Biological Comparators


LC-MS/MS Quantification of aMT6s Demonstrates Superior Reproducibility Over Immunoassays

Quantification of 6-sulfatoxymelatonin via a validated LC-MS/MS method achieves an interassay coefficient of variation (CV) of <5.4% and a limit of quantification (LOQ) of 0.2 nmol/L [1]. In contrast, immunoassays, which are commonly used for melatonin and metabolite measurement, are documented to suffer from cross-reactivity and poor reproducibility when analyzing small molecules like aMT6s [1]. This analytical differentiation ensures that procurement of high-purity aMT6s reference material, when paired with MS-based methods, yields data with substantially lower technical variability.

Analytical Chemistry Biomarker Validation Circadian Rhythm

Urinary aMT6s Excretion is Significantly Lower in Renal Transplant Recipients Compared to Healthy Controls

In a cohort study of 701 stable outpatient renal transplant recipients (RTRs) and 285 healthy controls, median urinary 6-sulfatoxymelatonin excretion was 13.2 nmol/24 h in RTRs, which was 47% lower than the median value observed in healthy controls [1]. This substantial reduction quantifies the degree of pineal dysfunction in this patient population and establishes aMT6s as a prognostic biomarker; lower aMT6s levels were independently associated with increased all-cause mortality (HR 0.60, 95% CI 0.44-0.81) and cardiovascular mortality (HR 0.49, 95% CI 0.29-0.84) [1].

Transplantation Mortality Risk Biomarker

aMT6s Excretion is Elevated in Active Epilepsy Patients vs. Healthy Subjects

Measurement of 24-h urinary 6-sulfatoxymelatonin excretion in 30 patients with untreated active epilepsy revealed a mean excretion of 77.3 ± 55 nmol (median 68.0 nmol), which was significantly higher (p < 0.05) than the mean excretion of 49.1 ± 14 nmol (median 49.0 nmol) observed in 19 healthy subjects [1]. Analysis of variance (ANOVA) indicated that this difference resulted primarily from greater nocturnal excretion in the epilepsy group (F = 5.58, p = 0.018) [1].

Epilepsy Neurology Circadian Disruption

aMT6s Exhibits Prolonged Stability in Biological Matrices Compared to Melatonin

6-Sulfatoxymelatonin demonstrates remarkable stability in both urine and plasma samples without the addition of preservatives. It remains stable for at least five days at room temperature and for at least two years when stored at -20°C [1]. In contrast, parent melatonin is known to be light-sensitive and less stable, requiring more stringent handling and storage conditions to prevent degradation [2]. This superior stability of aMT6s significantly reduces pre-analytical variability and facilitates large-scale epidemiological studies and biobanking initiatives.

Sample Stability Biobanking Analytical Validation

Validated Application Scenarios for 6-Sulfatoxymelatonin (CAS 2208-40-4) in Research and Clinical Laboratories


Epidemiological Studies and Large-Scale Cohort Research

For studies requiring assessment of melatonin production in thousands of participants (e.g., the Nurses' Health Study), measurement of aMT6s in first morning void urine is the only feasible approach due to its non-invasive collection and proven stability during transport [1]. The validated LC-MS/MS method with an LOQ of 0.2 nmol/L enables detection across the full physiological range, including age-related decline [2].

Clinical Trial Biomarker for Sleep and Circadian Interventions

In randomized controlled trials evaluating interventions for sleep disorders (e.g., walnut consumption or melatonin supplementation), urinary aMT6s serves as a robust, objective endpoint. The within-subject biological variation of only 12.2% in 24-h urine allows for detection of moderate effect sizes with smaller sample sizes compared to plasma melatonin measurements [2].

Prognostic Stratification in Renal Transplantation

In clinical transplant centers, measuring aMT6s excretion can identify patients with severe pineal dysfunction (e.g., values < 13.2 nmol/24 h) who are at elevated risk for all-cause and cardiovascular mortality [3]. This application is directly supported by quantitative cohort data and is not feasible with less stable or more invasive melatonin assays.

Neurological Research into Circadian Disruption

For studies investigating the role of circadian disruption in epilepsy, autism spectrum disorder, or neurodegenerative diseases, aMT6s provides a quantitative readout of cumulative nocturnal melatonin output that is not confounded by the pulsatile secretion of parent melatonin [4]. The significant elevation observed in active epilepsy patients (77.3 vs. 49.1 nmol/24h) exemplifies its diagnostic and mechanistic utility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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